molecular formula C16H18N2O B14437222 1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one CAS No. 78175-16-3

1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one

Cat. No.: B14437222
CAS No.: 78175-16-3
M. Wt: 254.33 g/mol
InChI Key: DWLSCUQHBZRDMG-UHFFFAOYSA-N
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Description

1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one is a complex organic compound that features an indole moiety fused with a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The tetrahydropyridine ring can be introduced through a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde or ketone in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted indole compounds .

Mechanism of Action

The mechanism of action of 1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one is unique due to its fused indole-tetrahydropyridine structure, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in simpler indole derivatives .

Properties

CAS No.

78175-16-3

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

1-[6-(1H-indol-3-yl)-1-methyl-3,6-dihydro-2H-pyridin-4-yl]ethanone

InChI

InChI=1S/C16H18N2O/c1-11(19)12-7-8-18(2)16(9-12)14-10-17-15-6-4-3-5-13(14)15/h3-6,9-10,16-17H,7-8H2,1-2H3

InChI Key

DWLSCUQHBZRDMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(N(CC1)C)C2=CNC3=CC=CC=C32

Origin of Product

United States

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